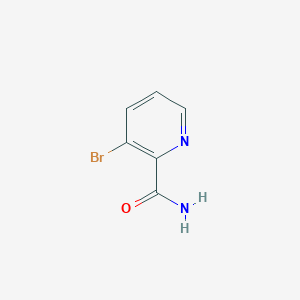

3-Bromopicolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

3-Bromopicolinamide can be synthesized by several methods such as the reaction of 3-bromo-4-picolyl chloride, a protected form of 4-pyridinecarboxylic acid, and ammonia. This reaction yields 3-bromo-4-pyridylamide, which is then treated with a base to form 3-bromopicolinamide. Another method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with oxalyl chloride, followed by the addition of ammonia .Molecular Structure Analysis

The molecular formula of 3-Bromopicolinamide is C6H5BrN2O . It has a molecular weight of 201.023. The InChI code is 1S/C6H5BrN2O/c7-4-2-1-3-9-5 (4)6 (8)10/h1-3H, (H2,8,10) and the SMILES string is C1=CC (=C (N=C1)C (=O)N)Br.Physical And Chemical Properties Analysis

3-Bromopicolinamide is a white to yellowish powder. It is soluble in a wide range of solvents including DMF, DMSO, and acetonitrile, but is only slightly soluble in methanol and ethanol. This compound has a melting point of 218-220°C and a boiling point of 499.7°C at 760 mmHg. Its density is 1.809 g/cm3, and the vapor pressure is 1.08E-10 mmHg at 25°C. It is stable under normal conditions and is not sensitive to air or light.Wissenschaftliche Forschungsanwendungen

PET Imaging of Malignant Melanoma

3-Bromopicolinamide derivatives, specifically 18F-labeled picolinamide probes, have been developed for positron emission tomography (PET) imaging in the early detection of melanoma. These probes, prepared by direct radiofluorination of bromopicolinamide precursors, showed excellent tumor imaging contrasts in small animal PET studies, suggesting their potential as effective tools in clinical detection of melanoma (Liu et al., 2013).

Synthesis of Biologically Relevant Compounds

3-Bromopicolinamide derivatives have been utilized in the synthesis of biologically active compounds and agrochemical products. This involves the efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, which are key building blocks for such compounds (Verdelet et al., 2011).

Intracellular Monitoring of Toxic Agents

A “turn-on” fluorescent sensor based on 3-Bromopicolinamide, specifically 2-(6-bromobenzo[d]thiazol-2-yl)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one (BTDX), has been developed for the selective detection of toxic Hg(II) and Cu(II) ions. This sensor has potential applications in biological fields, including intracellular monitoring of these toxic agents in live cells (Rasheed et al., 2019).

Anticancer Applications

3-Bromopyruvate (3-BP), an agent closely related to 3-Bromopicolinamide, has been identified as a potent anticancer agent. It has shown rapid toxicity to cancer cells due to its ability to inhibit key glycolytic enzymes, capitalizing on the altered metabolism of cancer cells (Azevedo-Silva et al., 2016).

Synthesis of Azo Dyes

3-Bromopicolinamide derivatives, specifically 3-Bromo-1,1,1-trifluoropropan-2-one, have been used in the synthesis of trifluoromethylthiazoles, which are further applied to azo dye synthesis. This application showcases the versatility of these compounds in chemical manufacturing (Tanaka et al., 1991).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWGQZWSTOEFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopicolinamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)

![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)

![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)

![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)

![8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2748691.png)